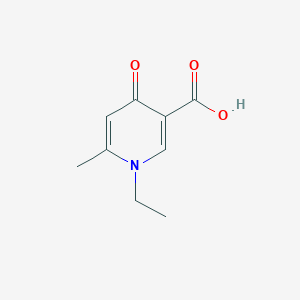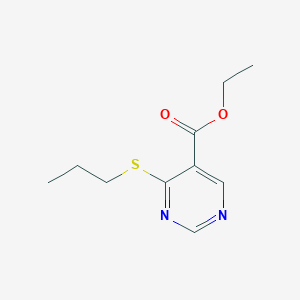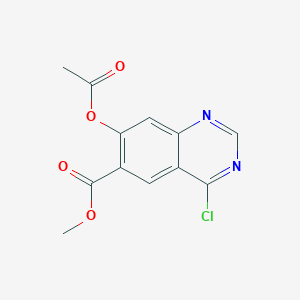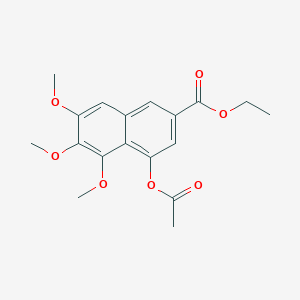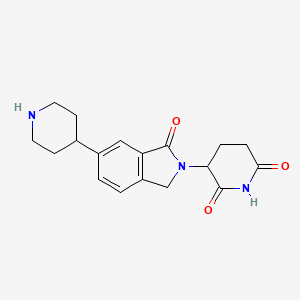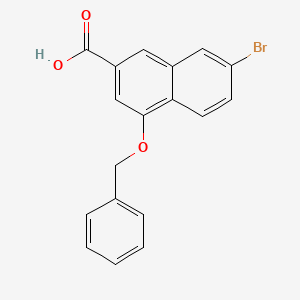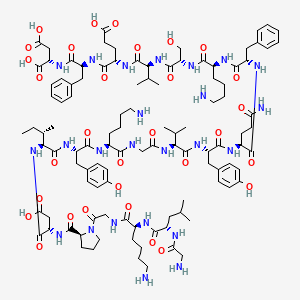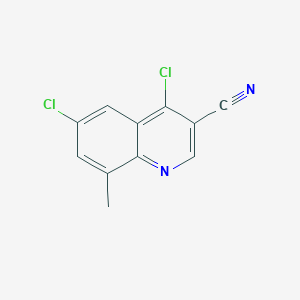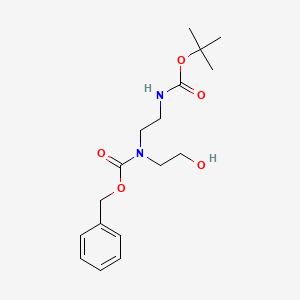
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate is a compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (boc) group, and a hydroxyethyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Carbamate: The protected amine is then reacted with benzyl chloroformate to form the benzyl carbamate. This reaction is typically carried out in an organic solvent such as dichloromethane.
Introduction of the Hydroxyethyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzyl group can be reduced to form a primary amine.
Substitution: The boc group can be removed under acidic conditions, and the resulting amine can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the boc group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins by protecting amino groups.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate primarily involves its role as a protecting group. The boc group protects the amino group from unwanted reactions during synthesis. It can be removed under acidic conditions, revealing the free amine for further reactions. The benzyl group can also be removed through catalytic hydrogenation, providing versatility in synthetic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the boc and hydroxyethyl groups.
tert-Butyl carbamate: Contains the boc group but lacks the benzyl and hydroxyethyl groups.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group for amines, removed under basic conditions.
Uniqueness
Benzyl 2-(boc-aminoethyl)(2-hydroxyethyl)carbamate is unique due to the presence of both the boc and benzyl groups, providing dual protection for the amino group. The hydroxyethyl group adds further versatility, allowing for additional functionalization and reactions.
Propiedades
Fórmula molecular |
C17H26N2O5 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
benzyl N-(2-hydroxyethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-15(21)18-9-10-19(11-12-20)16(22)23-13-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21) |
Clave InChI |
RAZWACBGRDTKQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCN(CCO)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-trichloroThiazolo[4,5-c]pyridine](/img/structure/B13927774.png)
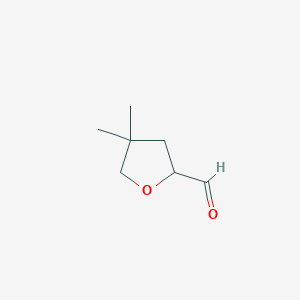
![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)

